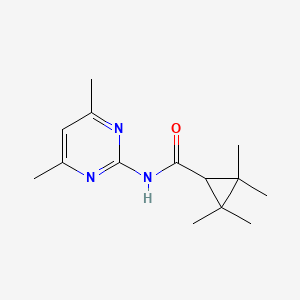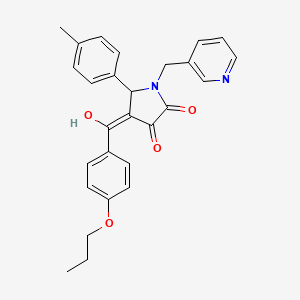![molecular formula C22H18N2O2 B13374458 2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13374458.png)
2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol is a complex organic compound that belongs to the class of quinazolinone derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The most common approach includes the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone Derivatives: Treatment of benzoxazinones with ammonia solution yields quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate (Fremy’s salt).
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Electrophiles: Halogens, nitro groups, sulfonic acids.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting key functional proteins such as FtsZ, which is essential for bacterial cytokinesis . The compound’s antimicrobial activity is attributed to its ability to disrupt cell wall synthesis and interfere with DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
- 2-(2-(3,4-Dimethylphenoxy)-5-chlorophenyl)acetic acid
Uniqueness
2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol stands out due to its unique quinazolinone structure, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C22H18N2O2 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-[4-(3,4-dimethylphenoxy)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C22H18N2O2/c1-14-11-12-16(13-15(14)2)26-22-17-7-3-5-9-19(17)23-21(24-22)18-8-4-6-10-20(18)25/h3-13,25H,1-2H3 |
Clé InChI |
UNBKYHNCTPUGHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-methylphenyl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13374393.png)
![4-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374400.png)
![Dimethyl 1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6',7'-dicarboxylate](/img/structure/B13374404.png)

![tert-butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13374432.png)
![6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13374439.png)
![6-[(2,6-Dimethylphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374446.png)
![N-(4-methoxyphenyl)-5-fluoro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374448.png)
![4-Amino-6-(4-chlorophenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile](/img/structure/B13374455.png)
![2-{2-[4-(Dimethylamino)phenyl]vinyl}-1,5-dimethylpyrazin-1-ium](/img/structure/B13374464.png)
![5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B13374467.png)
![3-{Methyl-4-[2-(4-quinolinyl)vinyl]anilino}propanenitrile](/img/structure/B13374474.png)
